![molecular formula C6H7NOS B1607296 5-Methyl-2-thiophenecarboxamide CAS No. 57280-37-2](/img/structure/B1607296.png)
5-Methyl-2-thiophenecarboxamide
Overview
Description
5-Methyl-2-thiophenecarboxamide is a chemical compound with a variety of research applications . It has a molecular formula of C6H7NOS . The average mass is 141.191 Da and the monoisotopic mass is 141.024841 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Scientific Research Applications
Analogs Synthesis and Antiviral Activity
- Synthesis of Antiviral Compounds : A study reported the synthesis of methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate and its 2,5-thiophene dicarboxamide analog, both analogs of the antiviral compound pyrazofurin. These were synthesized using a base-mediated condensation method (Huybrechts et al., 1984).
Novel Compound Synthesis
- Development of New Chemical Entities : Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound, was synthesized by cyclizing thioamide with 2-chloroacetoacetate. Its structure was confirmed by various spectroscopic methods (Li-jua, 2015).
Medicinal Chemistry and Receptor Studies
- Endothelin Receptor-A Antagonists : N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were identified as potent and selective small molecule ETA receptor antagonists. Extensive structural modification of the aryl group led to enhanced activity (Wu et al., 1997).
- Calcium-Release-Activated Calcium Channel Inhibitors : A series of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides were synthesized as inhibitors of calcium-release-activated calcium channels, showing potent inhibitory activity (Yonetoku et al., 2006).
Antibacterial Properties
- Antibacterial Compound Synthesis : Thiophene-carboxamide analogues exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds, synthesized by incorporating N-phenylmaleimide and 5-amino-4-substituted-(2,4-dimethylphenyl)-2-methyl-3-thiophenecarboxamide, showed promising inhibitory concentrations (Habila et al., 2015).
Radiosensitizers and Cytotoxins
- Radiosensitizers and Bioreductively Activated Cytotoxins : A study synthesized a series of 2- and 3-nitrothiophene-5-carboxamides with varying side chains. These compounds were evaluated as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated by bioreduction (Threadgill et al., 1991).
Future Directions
Thiophene derivatives, including 5-Methyl-2-thiophenecarboxamide, continue to be a subject of interest in various fields of research . Future directions may include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in medicine and other fields .
Mechanism of Action
Target of Action
5-Methylthiophene-2-carboxamide is a bioactive compound that has been found to exhibit significant antibacterial and antifungal activity . The primary targets of this compound are bacterial and fungal species, including Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of essential biological processes within the target organisms, leading to their death or growth inhibition .
Biochemical Pathways
Given its antibacterial and antifungal activity, it is likely that the compound interferes with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of 5-Methylthiophene-2-carboxamide is the inhibition of growth or death of the target organisms . This is achieved through the compound’s interaction with its targets and subsequent disruption of essential biological processes .
properties
IUPAC Name |
5-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKCYMCHJZENJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342319 | |
Record name | 5-Methyl-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57280-37-2 | |
Record name | 5-Methyl-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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